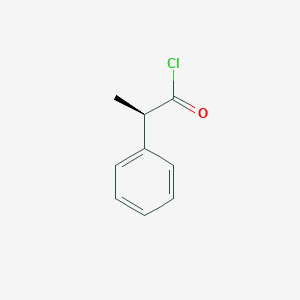

(R)-2-phenylpropionyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

(2R)-2-phenylpropanoyl chloride |

InChI |

InChI=1S/C9H9ClO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1 |

InChI Key |

FOTITZRWZUAVPH-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)C(=O)Cl |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for R 2 Phenylpropionyl Chloride and Precursors

Asymmetric Hydrogenation Routes to Chiral Propionic Acids

Asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid is a powerful and atom-economical method for accessing chiral carboxylic acids. This approach typically involves the use of a chiral transition metal catalyst, often based on rhodium or ruthenium, with a chiral phosphine (B1218219) ligand.

For example, highly enantioselective hydrogenation of β,β-disubstituted acrylic acids has been achieved using nickel catalysts, providing a potential route to related chiral propionic acids. rsc.org Rhodium complexes with chiral ligands such as ChenPhos have also demonstrated high enantioselectivity (up to 96% ee) in the hydrogenation of α-oxy functionalized α,β-unsaturated acids in trifluoroethanol. rsc.org Furthermore, iridium-catalyzed asymmetric hydrogenation of β-nitroacrylates has been shown to produce chiral β-amino acids with high enantiomeric excess, which could be conceptually adapted for the synthesis of other chiral acids. acs.org

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Nickel-based catalyst | β,β-disubstituted acrylic acids | High | rsc.org |

| Rh-ChenPhos | α-oxy functionalized α,β-unsaturated acids | up to 96% | rsc.org |

| Iridium/P,N ligand | β-nitroacrylates | High | acs.org |

| Ru-BINAP | β-aryl-β-aminoacrylates | High | acs.org |

Biocatalytic Approaches for Enantiopure Precursors

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, either in isolated form or as whole-cell systems, can catalyze reactions with exquisite enantio- and regioselectivity under mild conditions.

Lipases and esterases are commonly used for the kinetic resolution of racemic 2-phenylpropionic acid or its esters. scielo.br For instance, lyophilized mycelia of Aspergillus oryzae and Rhizopus oryzae have been used for the enantioselective esterification of (R,S)-2-phenylpropionic acid. scielo.br Nitrilases can also be employed for the enantioselective hydrolysis of nitriles. The conversion of (R,S)-2-phenylpropionitrile using different nitrilase variants has resulted in the formation of either (S)- or (R)-2-phenylpropionic acid with enantiomeric excess values up to approximately 80%. researchgate.net

Another biocatalytic strategy involves the asymmetric reduction of a corresponding keto acid or its derivative. For example, recombinant E. coli cells have been used for the biosynthesis of (R)-2-hydroxy-3-phenylpropionic acid from phenylpyruvate, demonstrating the potential for creating chiral centers through bioreduction. academax.com

| Biocatalyst | Reaction Type | Substrate | Product | Key Finding | Reference |

| Aspergillus oryzae / Rhizopus oryzae | Kinetic Resolution (Esterification) | (R,S)-2-phenylpropionic acid | Enantioenriched ester and acid | Lyophilized mycelia are effective biocatalysts. | scielo.br |

| Nitrilase variants | Enantioselective Hydrolysis | (R,S)-2-phenylpropionitrile | (R)- or (S)-2-phenylpropionic acid | ee values up to ~80% achieved. | researchgate.net |

| Recombinant E. coli | Asymmetric Reduction | Phenylpyruvate | (R)-2-hydroxy-3-phenylpropionic acid | Biphasic system enhanced productivity. | academax.com |

Derivatization Strategies from Related Chiral Carboxylic Acids

The most direct and widely employed strategy for the synthesis of (R)-2-phenylpropionyl chloride is the derivatization of its parent chiral carboxylic acid, (R)-2-phenylpropionic acid. This transformation involves the conversion of the carboxylic acid's hydroxyl group into a leaving group, which is then displaced by a chloride ion. The primary challenge in this process is the preservation of the stereochemical integrity at the α-carbon, as the acidic α-proton can be susceptible to abstraction under certain conditions, leading to racemization.

Standard laboratory and industrial procedures utilize specific chlorinating agents to achieve this conversion effectively. The most common reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). escholarship.org

Use of Thionyl Chloride (SOCl₂): Thionyl chloride is a cost-effective and highly reactive agent for converting carboxylic acids to acyl chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The gaseous nature of the byproducts simplifies purification, as they can be easily removed from the reaction mixture. To prevent unwanted side reactions, the reaction is often carried out in an inert solvent like dichloromethane (B109758) or chloroform.

Use of Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent, often preferred for its milder reaction conditions. google.com The mechanism involves the formation of an intermediate Vilsmeier-type reagent, particularly when a catalytic amount of N,N-dimethylformamide (DMF) is added. escholarship.orggoogle.com This catalyst accelerates the reaction significantly. The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also gases, facilitating an easy workup. The use of oxalyl chloride with catalytic DMF is a widely adopted method for preparing acyl chlorides from sensitive carboxylic acid substrates. escholarship.orgnih.gov

In some synthetic pathways, the acid chloride is generated in situ and used immediately in the subsequent reaction to minimize degradation or epimerization. For instance, the coupling of chiral carboxylic acids with other molecules can be accomplished by first converting the acid to its chloride and then exposing it to the nucleophile, a common strategy to avoid racemization that can occur with other coupling agents like DCC/DMAP. arkat-usa.org The choice of reagent and conditions is critical to ensure the resulting this compound is of high enantiomeric purity.

Optimization of Reaction Conditions and Yields

The optimization of the reaction to form this compound focuses on maximizing the yield while ensuring the enantiomeric excess (% ee) of the product remains high. Key parameters that are manipulated include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

The synthesis of the precursor, (R)-2-phenylpropionic acid, has also been a subject of optimization. Asymmetric hydrogenation of α-phenylacrylic acid using chiral ruthenium catalysts can produce (R)-2-phenylpropionic acid with high conversion (99%) and excellent enantioselectivity (90.3%). chemicalbook.com A high-quality starting material is fundamental to achieving a high-purity final product.

For the conversion of the carboxylic acid to the acyl chloride, reaction conditions are carefully controlled. The reaction is typically initiated at a low temperature (e.g., 0 °C) to manage the initial exothermic reaction, and then may be allowed to warm to room temperature or gently heated to ensure completion. google.comnih.gov The use of an inert solvent is standard practice to dissolve the starting material and control the reaction rate.

While specific optimization data for the synthesis of this compound is often proprietary, general conditions reported for the conversion of phenylacetic acids to their corresponding acyl chlorides provide a clear indication of typical parameters. The following interactive table summarizes these general conditions.

Table 1: General Reaction Conditions for Acyl Chloride Formation from Phenylacetic Acids

| Parameter | Condition | Purpose/Rationale | Reference |

|---|---|---|---|

| Chlorinating Agent | Oxalyl Chloride or Thionyl Chloride | High reactivity, volatile byproducts for easy removal. | google.com |

| Catalyst | N,N-Dimethylformamide (DMF) (1 drop) | Accelerates reaction, especially with oxalyl chloride. | google.com |

| Solvent | Dichloromethane (CH₂Cl₂) or other inert solvents | Dissolves reactants, moderates reaction. | google.comnih.gov |

| Temperature | 0 °C to Room Temperature (approx. 25 °C) | Controls initial exothermicity, prevents degradation. | nih.gov |

| Reaction Time | 3 to 16 hours | Allows the reaction to proceed to completion. | escholarship.orggoogle.com |

| Workup | Evaporation of solvent and byproducts | Simple purification due to volatile nature of byproducts. | google.com |

The yield for such conversions is typically high, often exceeding 90%, provided that moisture is rigorously excluded from the reaction, as acyl chlorides readily hydrolyze back to the carboxylic acid. The final product is often a pale yellow oil and is generally used in the next synthetic step without further purification. google.com

Stereoselective Reactions and Applications in Contemporary Organic Synthesis

Kinetic Resolution Applications

Kinetic resolution is a widely employed strategy for separating racemic mixtures, relying on the differential reaction rates of enantiomers with a chiral resolving agent. (R)-2-Phenylpropionyl chloride has proven to be an effective agent in this context, particularly for the resolution of racemic amines and in diastereoselective acylations involving chiral auxiliaries.

The acylative kinetic resolution (KR) of racemic amines using an enantiomerically pure acylating agent is a cornerstone method for producing optically pure amines, which are crucial intermediates for pharmaceuticals and other biologically active molecules. researchgate.net In this process, this compound reacts preferentially with one enantiomer of a racemic amine, leading to the formation of a diastereomeric amide and leaving the unreacted amine enriched in the other enantiomer.

The efficiency of this resolution is determined by the selectivity factor (s), which quantifies the difference in reaction rates between the two amine enantiomers. For instance, the acylation of racemic heterocyclic amines with 2-aryloxy acyl chlorides has been shown to have the highest stereoselectivity when conducted in toluene (B28343). urfu.ru This method allows for the separation of the resulting diastereomeric amides from the unreacted, enantiomerically enriched amine. Subsequent hydrolysis of the amide and the unreacted acyl chloride can yield both enantiomers of the amine and the starting acid, respectively. urfu.ru

Research has shown that derivatives of 2-arylpropionic acids are effective diastereoselective acylating agents for this purpose. dokumen.pub The success of the resolution often depends on the specific structures of both the amine and the acylating agent, as well as the reaction conditions.

Chiral auxiliaries are enantiomerically pure compounds that, when temporarily incorporated into a substrate, direct a chemical reaction to proceed with a high degree of stereoselectivity. After the desired transformation, the auxiliary can be removed and often recovered for reuse. This compound is frequently used to acylate these auxiliaries, creating chiral N-acyl derivatives that can undergo further stereoselective reactions.

Evans' oxazolidinones are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. caltech.edu The acylation of an Evans' oxazolidinone with this compound produces a chiral N-acyl oxazolidinone. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate that can be formed from this imide, directing subsequent alkylation or aldol (B89426) reactions to occur from the opposite face with high diastereoselectivity. caltech.edu

For example, the reaction of racemic 2-phenylpropionyl chloride with an enantiopure Evans' oxazolidinone, such as (+)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, results in the formation of two diastereomeric N-acyl products. researchgate.net These diastereomers can often be separated chromatographically, providing access to diastereomerically pure compounds. The stereochemical outcome is predictable, with the chiral auxiliary controlling the facial selectivity of the acylation.

A more advanced strategy involves the use of quasi-enantiomeric auxiliaries, which are structurally distinct but have opposite stereochemical directing effects. The parallel kinetic resolution of racemic 2-phenylpropanoyl chloride has been investigated using an equimolar combination of quasi-enantiomeric oxazolidinones, such as (R)-4-phenyl-oxazolidin-2-one and (S)-4,5,5-triphenyl-oxazolidin-2-one. researchgate.net This methodology has demonstrated excellent levels of diastereoselectivity (86–98% de), yielding separable quasi-enantiomeric oxazolidinone adducts in good yields. researchgate.net

The level of stereocontrol in these reactions is found to be dependent on the presence and structural nature of the second quasi-enantiomeric oxazolidinone. researchgate.net This effect is attributed to the formation of hetero-aggregates between the metallated quasi-enantiomeric oxazolidinone components, which influences the transition state of the acylation reaction. researchgate.net

Table 1: Diastereoselectivity in Parallel Kinetic Resolution of 2-Arylpropionic Acid Derivatives using Quasi-Enantiomeric Oxazolidinones

| Racemic Acid Derivative | Quasi-Enantiomeric Oxazolidinones Used | Diastereomeric Excess (de) | Reference |

| 2-Phenylpropanoyl chloride | (R)-4-phenyl-oxazolidin-2-one & (S)-4,5,5-triphenyl-oxazolidin-2-one | >90% | researchgate.net |

| Pentafluorophenyl 2-phenylpropionate | (R)-4-phenyl-oxazolidin-2-one & (S)-4,5,5-triphenyl-oxazolidin-2-one | 86–98% | researchgate.net |

The choice of base and the resulting metal counter-ion are critical parameters that can significantly influence the diastereoselectivity of the acylation of chiral auxiliaries. When an oxazolidinone is deprotonated to form its metal salt (e.g., lithium, sodium, or potassium), the nature of the metal ion affects the geometry and aggregation state of the resulting enolate. researchgate.netcaltech.edu

In the reaction between racemic oxazolidin-2-one and racemic 2-phenylpropionyl chloride, the ratio of the resulting syn- and anti-isomers of the product was found to be dependent on the nature of the base used for deprotonation. researchgate.net Similarly, in the resolution of 2-phenylpropanoyl chloride using quasi-enantiomeric oxazolidinones, the diastereoselectivity was dependent upon the structural nature of the metallated oxazolidinone, the temperature, and the metal counter-ion. researchgate.net For instance, replacing a potassium-based base like K₂CO₃ with a sodium-based one like NaH can lead to irreversible deprotonation and alter the product distribution. uclan.ac.uk The metal ion can coordinate with the carbonyl oxygens of the acyl-oxazolidinone, creating a more rigid chelated transition state, which in turn enhances the facial bias for the incoming electrophile or nucleophile. liverpool.ac.uk

Diastereoselective Acylation in the Presence of Chiral Auxiliaries

Asymmetric Acylation Chemistry

Beyond kinetic resolution, this compound is a key reagent in various asymmetric acylation reactions. Asymmetric acylation involves the selective reaction of an achiral or racemic nucleophile with a chiral acylating agent to generate a non-racemic product.

This strategy has been used for the synthesis of enantiomerically pure isotopomers of 2-phenylpropionic acids through a combination of diastereoselective alkylation and kinetic resolution strategies. acs.org The principle extends to the formation of other chiral molecules. For example, chiral pyrazole (B372694) derivatives can be acylated with this compound, although the diastereomeric selectivity may be lower compared to other auxiliaries. clockss.org

The acylation reaction itself can be catalyzed by chiral catalysts, or it can rely on the stereodirecting influence of a chiral group already present in the nucleophile or the acylating agent. The reaction of this compound with a chiral alcohol, for instance, leads to the formation of diastereomeric esters. The diastereoselectivity of such esterification reactions can be influenced by the reaction conditions and the presence of additives. acs.org These stereoselective acylations are fundamental steps in the total synthesis of complex chiral molecules and natural products. researchgate.net

Formation of Chiral Amides via Enantioselective Acylation

The enantioselective acylation of racemic amines and amino acids using this compound is a well-established method for kinetic resolution, yielding diastereomerically enriched amides. This process relies on the differential reaction rates of the two amine enantiomers with the chiral acylating agent.

The acylation of various heterocyclic amines with this compound has been studied, demonstrating its utility in separating enantiomers. For instance, the kinetic resolution of 2-methyl-1,2,3,4-tetrahydroquinoline and 2-methylindoline (B143341) using this compound leads to the preferential formation of the (S,S)-(R,R)-diastereoisomers. researchgate.net The stereoselectivity of this acylation is often influenced by reaction conditions such as temperature and solvent, with lower temperatures generally affording higher diastereomeric excesses. researchgate.net

A comparative study on the kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H- thieme-connect.deresearchgate.net-benzoxazine with various chiral acyl chlorides, including (R)-2-phenoxypropionyl chloride (a related compound), highlighted that these acylating agents can lead to enantiomerically pure benzoxazine (B1645224) derivatives after hydrolysis of the resulting amides. researchgate.net Similarly, the acylation of racemic heterocyclic amines like 3,4-dihydro-3-methyl-2H- thieme-connect.deresearchgate.netbenzoxazines and 3,4-dihydro-3-methyl-2H- thieme-connect.deresearchgate.netbenzothiazine with (R)-2-phenoxypropionyl chloride has been shown to be an effective method for preparing enantiomerically pure amines. researchgate.net

| Reactant | Acylating Agent | Product | Key Finding |

| Racemic 2-methyl-1,2,3,4-tetrahydroquinoline | This compound | Diastereomeric amides | Efficient kinetic resolution with predominant formation of (S,S)-(R,R)-diastereoisomers. researchgate.net |

| Racemic 2-methylindoline | This compound | Diastereomeric amides | Acylation leads to effective kinetic resolution. researchgate.net |

| Racemic 3-tert-butyl-3,4-dihydro-2H- thieme-connect.deresearchgate.netbenzoxazine | (R)-2-phenoxypropionyl chloride | Diastereomeric amides | A preparative method for obtaining enantiomerically pure (S)-amine. researchgate.net |

Synthesis of Chiral Esters from this compound

This compound is also utilized in the synthesis of chiral esters through reaction with racemic alcohols or through diastereoselective reactions with chiral alcohols. These transformations are valuable for determining the absolute configuration of stereogenic centers and for the preparation of enantiomerically pure compounds.

For example, the reaction of racemic 2-arylpropanoic acids, which can be converted to their corresponding acyl chlorides, with chiral auxiliaries like (S)-2-phenylglycinol or (S)-4-benzyloxazolidin-2-one allows for the resolution of the acid. researchgate.net The resulting diastereomeric esters or amides can then be separated.

The reaction of ketenes, generated in situ from acyl chlorides, with chiral alcohols like (R)-pantolactone derivatives can proceed with high diastereoselectivity to form chiral esters. acs.org This highlights a strategy where the chiral acyl chloride itself, or a derivative, directs the stereochemical outcome of the esterification.

Utilization of Chiral Auxiliaries in Direct Acylation Processes

Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com In the context of acylation with this compound, chiral auxiliaries attached to the nucleophile can enhance the diastereoselectivity of the reaction.

Evans-type oxazolidinones are a prominent class of chiral auxiliaries. researchgate.netscispace.com The acylation of a chiral oxazolidinone with this compound results in the formation of a chiral N-acyloxazolidinone. The stereochemical outcome of this reaction is influenced by the steric hindrance provided by the substituents on the oxazolidinone, which directs the approach of the acylating agent. researchgate.netscispace.com For instance, the reaction between racemic 2-phenylpropionyl chloride and an enantiopure N-trimethylsilyloxazolidin-2-one can afford the corresponding N-acyloxazolidin-2-one with good chemical yield and diastereomeric excess. researchgate.net

The use of quasi-enantiomeric oxazolidinones in the parallel kinetic resolution of 2-phenylpropanoyl chloride has been explored, where the diastereoselectivity is dependent on the structure of the auxiliary. researchgate.net This methodology has been successfully applied to the resolution of 2-phenylpropionic acid. researchgate.net

| Chiral Auxiliary | Reactant | Product | Key Finding |

| (S)-4-Benzyloxazolidin-2-one | Racemic 2-arylpropanoyl chlorides | Diastereomeric N-acyloxazolidinones | Resolution of racemic acids via amide formation. researchgate.net |

| (R)-4-Phenyl-oxazolidin-2-one and (S)-4,5,5-triphenyl-oxazolidin-2-one (quasi-enantiomeric) | Racemic 2-phenylpropanoyl chloride | Separable quasi-enantiomeric oxazolidin-2-one adducts | Excellent diastereoselectivity (86–98% de) in parallel kinetic resolution. researchgate.net |

Involvement in Complex Molecule and Natural Product Total Synthesis

The stereoselective introduction of chiral fragments is a cornerstone of the total synthesis of complex molecules and natural products. This compound provides a reliable method for incorporating the chiral 2-phenylpropionyl group into a target molecule.

Stereoselective Introduction of the 2-Phenylpropionyl Moiety

The direct acylation of a chiral alcohol or amine within a complex synthetic intermediate with this compound can establish a new stereocenter or differentiate between enantiotopic groups. The stereochemical outcome is often predictable based on established models of asymmetric induction.

A stereoselective total synthesis of isomers of [2-phenyl-propionyl]-2-piperidinone-3(R)-yl-ester was achieved where the key step involved the Steglich esterification of two crucial intermediates. researchgate.net This demonstrates the direct incorporation of the 2-phenylpropionyl moiety into a heterocyclic framework.

Preparation of Key Chiral Intermediates

This compound is instrumental in the preparation of key chiral building blocks that are subsequently elaborated into more complex structures. These intermediates often contain the stereogenic center introduced by the acyl chloride, which serves as a control element for subsequent stereoselective transformations.

For example, chiral intermediates for pharmaceuticals are often prepared using biocatalytic processes, which can include the resolution of racemic compounds using enzymes. nih.gov The chemical synthesis of such intermediates can also rely on reagents like this compound to set a key stereocenter early in the synthetic sequence.

Generation and Reactivity of In Situ Derived Intermediates

In certain reactions, this compound can be used to generate reactive intermediates in situ, which then participate in further transformations. A notable example is the in situ generation of ketenes.

Treatment of an acyl chloride, such as 2-phenylpropionyl chloride, with a non-nucleophilic base like a tertiary amine can lead to the formation of a ketene (B1206846) through elimination of HCl. mdpi.comthieme-connect.com These in situ generated ketenes are highly reactive and can undergo [2+2] cycloaddition reactions with imines to form β-lactams (the Staudinger synthesis). mdpi.com The stereoselectivity of such cycloadditions can be influenced by the substituents on both the ketene and the imine.

Another class of in situ generated intermediates are phosphonium (B103445) salts. While not directly derived from this compound alone, the reaction of carboxylic acids (which can be formed from the corresponding acyl chloride) with reagents like triphenylphosphine (B44618) and N-chlorophthalimide generates reactive acyloxyphosphonium salts in situ. nih.govresearchgate.netacs.org These intermediates are efficient activating agents for the carboxylic acid, facilitating reactions such as amide bond formation under mild conditions. researchgate.netacs.org Mechanistic studies using ³¹P NMR have been employed to observe and characterize these transient phosphonium species. nih.govresearchgate.net

Formation of Phenyl Methyl Ketene from this compound

The in situ generation of ketenes from acyl chlorides via dehydrochlorination with a tertiary amine base is a cornerstone of synthetic chemistry. When this compound is subjected to these conditions, it readily forms phenyl methyl ketene. This ketene is a prochiral intermediate, meaning it can react with other molecules to form a new stereocenter. The stereochemistry of the starting material, this compound, can influence the stereochemical outcome of subsequent reactions involving the ketene. This process is often employed in a one-pot procedure where the ketene is generated and immediately trapped by a reacting partner. researchgate.net For instance, studies have explored the stereoselective addition of chiral alcohols to prochiral ketenes derived from 2-aryl propionic acids, such as 2-phenylpropionic acid, to produce enantiomerically enriched esters. researchgate.net The reaction of phenyl methyl ketene, generated in situ from 2-phenylpropionyl chloride, with phosphonoacetates has also been investigated to synthesize allenyl esters. thieme-connect.com

Cycloaddition Reactions (e.g., 2-Azetidinone Synthesis) Involving Derived Ketenes

The ketene derived from this compound is a key intermediate in [2+2] cycloaddition reactions, most notably the Staudinger synthesis of β-lactams (2-azetidinones). mdpi.comresearchgate.net In this reaction, the ketene reacts with an imine to form the four-membered azetidinone ring. The stereochemistry of the resulting β-lactam is influenced by several factors, including the substituents on both the ketene and the imine, the reaction conditions, and the order of reagent addition. tudublin.ie

For example, the reaction of the ketene generated from 2-phenylpropionyl chloride with various imines has been used to synthesize a range of 3-methyl-3-phenyl substituted β-lactams. tudublin.ie The stereochemical outcome of these cycloadditions can be highly selective. In some cases, the use of chiral auxiliaries on the imine component has been shown to induce stereoselectivity in the formation of trans-β-lactams. researchgate.net Research has demonstrated that the reaction can be completely cis-stereoselective under specific conditions, such as at low temperatures. mdpi.com

| Reactants | Product | Key Findings | Reference |

| This compound, Imine | 2-Azetidinone | The Staudinger reaction is a primary method for β-lactam synthesis from acid chlorides. tudublin.ie | tudublin.ie |

| Phenyl Methyl Ketene, Chiral Amine | trans-Azetidinone | Chiral amines can induce stereoselectivity in the formation of the trans-azetidinone ring. researchgate.net | researchgate.net |

| (S)-2-(2-oxo-4-phenyloxazolidin-3-yl)acetyl chloride, Imine | N-Propargyl-2-azetidinone | The reaction was completely cis-stereoselective at low temperatures. mdpi.com | mdpi.com |

Transition Metal-Catalyzed Transformations Utilizing Acyl Chlorides

This compound also participates in a variety of transition metal-catalyzed reactions, which leverage the reactivity of the acyl chloride moiety to forge new chemical bonds.

Palladium-Catalyzed Carbonylative Syntheses (e.g., Carboxylic Acid Anhydrides)

Palladium-catalyzed reactions are a powerful tool in organic synthesis. nih.gov While specific examples detailing the palladium-catalyzed synthesis of carboxylic acid anhydrides directly from this compound are not prevalent in the provided search results, the broader context of palladium-catalyzed carbonylative couplings is well-established. rsc.orgresearchgate.netcore.ac.ukamazonaws.com These reactions typically involve the oxidative addition of an organic halide to a palladium(0) complex, followed by CO insertion and subsequent reaction with a nucleophile. It is conceivable that this compound could participate in such carbonylative processes. For instance, palladium-catalyzed hydroaminocarbonylation of alkenes can be achieved using ammonium (B1175870) chloride, where an acylpalladium intermediate is proposed. rsc.org

Rhodium-Catalyzed Decarbonylation Reactions

Rhodium complexes, particularly chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's catalyst), are known to catalyze the decarbonylation of acyl chlorides. researchgate.netluc.edu This reaction proceeds through an oxidative addition of the acyl chloride to the rhodium(I) center to form a rhodium(III)-acyl complex, followed by migratory extrusion of carbon monoxide and reductive elimination of the corresponding alkyl or aryl chloride. researchgate.net Studies on the decarbonylation of similar phenyl-substituted acyl chlorides have shown that the reaction can produce a mixture of products, including styrenes and chloro-alkanes. rsc.org The stereochemical outcome of these reactions has also been investigated, with studies on related chiral acyl chlorides showing varying degrees of stereospecificity. researchgate.net The catalytic decarbonylation of 3,3-dideuterio-3-perdeuteriophenylpropionyl chloride, a labeled analog, yielded 1-deuterio-1-perdeuteriophenylethene as the main organic product. researchgate.net

| Catalyst | Substrate | Product(s) | Key Findings | Reference |

| [RhCl(PPh3)3] | PhCH2CH2COCl | Styrene, 1-chloro-1-phenylethane, 1-chloro-2-phenylethane | Smooth decarbonylation occurs at elevated temperatures. rsc.org | rsc.org |

| [RhCl(PPh3)3] | S-(+)-α-deuteriophenylacetyl chloride | S-(+)-benzyl-α-d chloride | Stoichiometric decarbonylation proceeded with 20-27% overall stereospecificity. researchgate.net | researchgate.net |

| [RhCl(PPh3)3] | 3,3-dideuterio-3-perdeuteriophenylpropionyl chloride | 1-deuterio-1-perdeuteriophenylethene | Catalytic decarbonylation gives a specific alkene product. researchgate.net | researchgate.net |

Studies on Divergent Reactivity Under Various Catalytic Systems

The reactivity of acyl chlorides like this compound can be directed towards different outcomes by varying the catalytic system. This concept of divergent reactivity is a powerful strategy in synthesis. rsc.orgunige.ch For instance, in palladium catalysis, the choice of ligand can influence the regioselectivity of hydroaminocarbonylation of alkenes, leading to either branched or linear amides. rsc.org While specific studies focusing on the divergent reactivity of this compound across a range of catalytic systems were not explicitly detailed in the search results, the principles of catalyst-controlled selectivity are broadly applicable. The choice of metal (e.g., palladium vs. rhodium) and the ligand environment can dictate whether the acyl chloride undergoes carbonylative coupling, decarbonylation, or other transformations. rsc.orgluc.edu

Mechanistic Investigations of Stereoselective Transformations

Elucidation of Transition State Geometries in Asymmetric Inductions

The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to different stereoisomers. numberanalytics.com In reactions involving (R)-2-phenylpropionyl chloride, the geometry of the transition state is crucial for the induction of asymmetry. Steric interactions within the transition state often dictate the preferred pathway. thieme-connect.de For instance, in the acylation of chiral amines or alcohols, the bulky phenyl group of the acyl chloride will orient itself to minimize steric hindrance with substituents on the chiral substrate. This leads to a favored transition state geometry and, consequently, the preferential formation of one diastereomer.

In the context of chelated bicyclic transition states, high levels of diastereoselectivity are often observed due to well-defined geometries that minimize steric interactions. thieme-connect.de For example, the reaction of this compound with a chiral phosphonium (B103445) ylide can lead to the enantioselective formation of allenecarboxylic esters, a process governed by the steric and electronic interactions in the transition state. thieme-connect.de

Computational and Quantum Chemical Simulations of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction pathways of stereoselective transformations. arxiv.orgstuba.sknih.gov These methods allow for the calculation of the energies of intermediates and transition states, providing a quantitative model for understanding stereoselectivity. researchgate.net

For example, theoretical studies on the addition of chiral alcohols to ketenes derived from 2-arylpropionic acids, such as the one formed from this compound, have provided detailed mechanistic insights. researchgate.netscielo.br DFT calculations have been used to investigate the stereoselective addition of (R)-pantolactone to 2-phenylpropylketene, which is generated in situ from 2-phenylpropionyl chloride. researchgate.netscielo.br These studies revealed a mechanism involving an intermolecular proton transfer assisted by two amine molecules, and the calculated diastereoisomeric ratio was in excellent agreement with experimental results. researchgate.netscielo.br

Quantum chemical simulations have also been employed to explain the stereodifferentiation observed in the kinetic resolution of racemic amines with chiral acyl chlorides, including this compound. researchgate.net These simulations help to rationalize the influence of steric factors on the stereoselectivity of the acylation process. researchgate.net The use of quantum mechanical methods in structure-based molecular simulations is a growing field that promises to accelerate the understanding of reaction pathways. arxiv.org

Analysis of Proton Transfer Mechanisms in Chiral Additions

Proton transfer is often a key step in determining the stereoselectivity of chiral addition reactions. In the reaction of ketenes generated from acyl chlorides with chiral alcohols, a stereoselective protonation of the resulting enol intermediate is crucial for establishing the final stereocenter. researchgate.net

A detailed theoretical study of the stereoselective addition of (R)-pantolactone to methylphenylketene (derived from 2-phenylpropionyl chloride) proposed an alternative mechanism to the commonly accepted intramolecular proton transfer. researchgate.netscielo.br This alternative pathway involves an intermolecular proton transfer facilitated by both a neutral and a protonated amine molecule. researchgate.netscielo.br The calculations showed that the neutral amine is basic enough to deprotonate the enol intermediate, and the subsequent protonation of the C=C double bond by the protonated amine determines the stereochemical outcome. researchgate.netscielo.br The approach of the amine molecules to the enol intermediate dictates the formation of the major diastereomer, with a calculated diastereomeric ratio that aligns with experimental observations. researchgate.netscielo.br

Role of Chiral Catalysts and Resolving Agents in Stereocontrol

This compound itself can act as a chiral resolving agent in the kinetic resolution of racemic compounds, such as amines and alcohols. researchgate.netresearchgate.net Kinetic resolution relies on the differential reaction rates of the enantiomers of a racemic substrate with a chiral reagent. researchgate.net In acylative kinetic resolutions, this compound reacts at different rates with the two enantiomers of a racemic amine, leading to the enrichment of one enantiomer of the unreacted amine and the formation of a diastereomerically enriched amide. researchgate.net

The efficiency of this resolution is influenced by factors such as the solvent and temperature. For instance, the kinetic resolution of 2-methyl-1,2,3,4-tetrahydroquinoline with 2-phenylpropionyl chloride showed the highest stereoselectivity in toluene (B28343) at -20°C. researchgate.net

Furthermore, chiral catalysts can be used in conjunction with acylating agents to achieve stereocontrol. acs.org For example, cinchona alkaloid derivatives have been shown to be effective catalysts for the enantioselective heterodimerization of ketenes, where one of the ketenes can be generated from an acyl chloride like propionyl chloride. nih.gov This highlights the potential for using chiral catalysts to control the stereochemical outcome of reactions involving acyl chlorides.

Intermolecular and Intramolecular Interactions Governing Diastereoselectivity

The diastereoselectivity of reactions involving this compound is governed by a complex interplay of intermolecular and intramolecular interactions. harvard.edu These non-covalent interactions, although weaker than covalent bonds, collectively dictate the preferred conformation of the transition state and thus the stereochemical outcome. harvard.edu

Intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces play a crucial role. libretexts.org For instance, in the reaction of an acyl chloride with an alcohol, the solvent can mediate interactions and influence the in-cage motions of radical pairs, affecting the regioselectivity of the reaction. scielo.br

Advanced Analytical Methodologies for Chiral Purity and Absolute Configuration Research

Chromatographic Techniques for Diastereomer Separation and Purity Assessment

Chromatographic methods are central to determining the enantiomeric purity of chiral compounds. For a reactive species like (R)-2-phenylpropionyl chloride, analysis is typically performed on a more stable derivative, such as its corresponding ester or amide. The separation relies on creating a transient diastereomeric interaction between the analyte enantiomers and a chiral selector, which can be part of the stationary phase or the mobile phase.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of 2-arylpropionic acid derivatives, the class to which 2-phenylpropionic acid belongs. Two primary strategies are employed: using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

Chiral Stationary Phases (CSPs): This is the most common direct approach, where the enantiomers are separated on a column containing a chiral selector immobilized on the support material. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely successful for resolving profen enantiomers. For instance, columns packed with amylose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent separation capabilities for this class of compounds under reversed-phase conditions. The separation mechanism involves differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral cavities of the stationary phase, leading to different retention times.

Chiral Mobile Phase Additives (CMPAs): In this indirect approach, a chiral selector is added directly to the mobile phase, and the separation is carried out on a conventional achiral column (e.g., C8 or C18). Cyclodextrins, particularly derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective CMPAs for separating 2-arylpropionic acids. The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin (B1172386) in the mobile phase. The differing stability of these complexes results in varied partitioning with the stationary phase, enabling separation. This method is often flexible and cost-effective.

Table 1: Representative HPLC Conditions for Chiral Separation of 2-Phenylpropionic Acid Derivatives

| Parameter | Method A: Chiral Stationary Phase (CSP) | Method B: Chiral Mobile Phase Additive (CMPA) |

| Column | Polysaccharide-based (e.g., Lux Amylose-1) | Achiral C18 (e.g., Shimpack CLC-ODS) |

| Mobile Phase | Methanol / Water / Acetic Acid (e.g., 85:15:0.1 v/v/v) | Methanol / Phosphate Buffer (pH 4.5) containing 25 mM HP-β-CD |

| Flow Rate | 0.5 - 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 - 40 °C | Ambient |

| Detection | UV at 230 nm | UV at 220 nm |

| Principle | Direct separation via differential interaction with a chiral solid phase. | Indirect separation via formation of transient diastereomeric complexes in the mobile phase. |

Gas Chromatography (GC) for Enantiomeric Ratio Determination

Gas Chromatography (GC) offers high resolution and is well-suited for the analysis of volatile compounds. Due to the high reactivity and low volatility of this compound, it must first be converted to a stable, volatile derivative, such as a methyl or ethyl ester (e.g., methyl 2-phenylpropionate). The enantiomeric ratio of this derivative can then be determined.

The separation is achieved using a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative. These CSPs, such as 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin, create a chiral environment within the column. As the derivatized enantiomers travel through the column, they engage in differential host-guest interactions with the cyclodextrin cavities, leading to distinct retention times and allowing for their quantification. The choice of the specific cyclodextrin derivative and the operational parameters, such as temperature programming, are critical for achieving baseline separation.

Table 2: Typical GC Conditions for Enantioseparation of 2-Phenylpropionate Esters

| Parameter | Description |

| Analyte | Methyl 2-phenylpropionate (derived from 2-phenylpropionyl chloride) |

| Column | Capillary column with Chiral Stationary Phase (e.g., 2,6-di-O-pentyl-3-O-butyryl-β-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 270 °C |

| Oven Program | Isothermal (e.g., 120 °C) or a temperature ramp to optimize resolution. |

| Principle | Separation of volatile ester derivatives based on differential inclusion complexation with a cyclodextrin-based CSP. |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which operates at higher pressures than conventional HPLC. This technology provides significant improvements in resolution, speed, and sensitivity. For chiral analysis, these advantages translate to faster determination of enantiomeric excess and better resolution of chiral impurities, even at very low levels.

The method development for a UPLC chiral separation follows similar principles to HPLC, involving the screening of chiral columns and the optimization of mobile phase composition, flow rate, and column temperature. The enhanced efficiency of UPLC columns can often achieve baseline separation in a fraction of the time required by HPLC, making it a powerful tool for high-throughput screening and quality control applications in the synthesis and use of this compound.

Spectroscopic Approaches for Stereochemical Assignment

While chromatography excels at determining the ratio of enantiomers (purity), spectroscopy is essential for unambiguously assigning the absolute configuration (R or S) of a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents (e.g., Mosher's Esters)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Since enantiomers have identical NMR spectra in an achiral environment, a chiral derivatizing agent (CDA) is used to convert the enantiomers into a mixture of diastereomers, which have distinct NMR spectra. The Mosher's ester method is a widely used and reliable NMR technique for determining the absolute configuration of chiral secondary alcohols.

To apply this method to this compound, it must first be converted to the corresponding chiral alcohol, (R)-2-phenyl-1-propanol, via reduction. This alcohol is then divided into two portions and esterified separately with the acid chlorides of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid chloride. This process yields a pair of diastereomeric Mosher's esters.

The ¹H NMR spectra of these two diastereomers are recorded and compared. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, which adopts a specific conformation, protons on one side of the chiral center in the alcohol will be shielded (shifted upfield) while protons on the other side will be deshielded (shifted downfield). By calculating the difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be assigned. A consistent pattern of positive Δδ values on one side of the molecule and negative values on the other reveals the spatial arrangement of the substituents.

Table 3: Illustrative Mosher's Ester ¹H NMR Analysis for Assigning the Absolute Configuration of 2-Phenyl-1-propanol (B72363)

| Proton Assignment (for 2-phenyl-1-propanol moiety) | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Configurational Assignment |

| -CH(Ph)CH₃ | 2.95 | 3.05 | -0.10 | Negative Δδ for protons on this side |

| -CH(Ph)CH₃ | 1.30 | 1.38 | -0.08 | Negative Δδ for protons on this side |

| -CH₂O- (diastereotopic Hₐ) | 4.25 | 4.20 | +0.05 | Positive Δδ for protons on this side |

| -CH₂O- (diastereotopic Hₑ) | 4.35 | 4.31 | +0.04 | Positive Δδ for protons on this side |

| Phenyl Protons | 7.20-7.40 | 7.22-7.42 | ~0 | Minimal change |

Note: Data are hypothetical and for illustrative purposes only. The consistent negative Δδ for the -CH(Ph)CH₃ group and positive Δδ for the -CH₂O- group allows for the unambiguous assignment of the alcohol's absolute configuration based on the established Mosher's model.

Infrared (IR) Spectroscopy in Mechanistic Studies

While IR spectroscopy is commonly used for functional group identification, its application in in situ reaction monitoring provides powerful insights into reaction mechanisms and kinetics. Techniques like Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy allow for real-time analysis of the reaction mixture without the need for sampling.

For reactions involving this compound, this methodology is particularly valuable. The acid chloride functional group has a strong, characteristic carbonyl (C=O) stretching absorption band at a high wavenumber (typically 1780-1815 cm⁻¹). In a reaction such as an esterification or amidation, an in situ IR probe submerged in the reactor can monitor the reaction progress continuously.

Researchers can track the decrease in the intensity of the acid chloride's C=O peak while simultaneously observing the appearance and increase of the product's carbonyl peak (e.g., an ester C=O at ~1735-1750 cm⁻¹ or an amide C=O at ~1650-1680 cm⁻¹). This allows for the determination of reaction kinetics, the identification of reaction endpoints, and the detection of any unstable intermediates, providing a detailed mechanistic understanding of processes involving this crucial chiral reagent.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique provides a detailed map of electron density within a single crystal, allowing for the precise spatial arrangement of atoms to be established.

The determination of absolute configuration through X-ray diffraction is possible for chiral molecules that crystallize in non-centrosymmetric space groups. ed.ac.uk The phenomenon of anomalous dispersion is key to this process. When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect leads to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), breaking Friedel's Law which states they should be equal. ed.ac.uk By analyzing these differences, the absolute configuration of the molecule can be definitively assigned.

The process involves irradiating a single crystal of the compound with X-rays and collecting the diffraction data. The data is then processed to generate an electron density map, from which a molecular model is built. The absolute configuration is determined by refining the structural model against the diffraction data and analyzing the Flack parameter, which should refine to a value close to zero for the correct enantiomer.

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical crystallographic data for a derivative of (R)-2-phenylpropionic acid.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₅H₁₄O₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.89 |

| b (Å) | 10.12 |

| c (Å) | 15.45 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1234.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.215 |

| Flack Parameter | 0.02(3) |

This hypothetical data demonstrates the key parameters that would be determined in a crystallographic study, with the Flack parameter close to zero indicating a confident assignment of the absolute configuration.

Isotopic Labeling Studies for Mechanistic Elucidation and Atom Tracing

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups through chemical reactions, providing invaluable insights into reaction mechanisms. wikipedia.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H), the labeled atoms can be tracked in the products and intermediates using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In the context of this compound, isotopic labeling could be employed to study various reactions, such as its hydrolysis, esterification, or amidation. For example, to investigate the mechanism of hydrolysis, the carbonyl carbon could be labeled with ¹³C.

Reaction Scheme with Isotopic Labeling:

This compound (with ¹³C labeled carbonyl) + H₂O → (R)-2-phenylpropionic acid (with ¹³C labeled carboxyl) + HCl

By analyzing the products using ¹³C NMR, the position of the label can be confirmed, providing evidence for the proposed reaction pathway.

While specific isotopic labeling studies on this compound were not found in the surveyed literature, research on the structurally related non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614) provides a relevant example of this methodology. A study on the acyl migration of ketoprofen glucuronides utilized ¹³C labeling to follow the kinetics of the reaction in situ via NMR spectroscopy. nih.gov This allowed for the direct observation of the movement of the acyl group, providing crucial mechanistic details.

Another related example is the investigation of the metabolic inversion of (R)-ibuprofen to its (S)-enantiomer. This process is understood to proceed through the formation of a coenzyme A (CoA) thioester. nih.gov Isotopic labeling studies have been instrumental in confirming this pathway. For instance, by using deuterium-labeled ibuprofen (B1674241), researchers can trace the position of the deuterium (B1214612) atoms in the metabolites, elucidating the stereochemical changes that occur.

The following table illustrates the type of data that could be generated from an isotopic labeling study on a hypothetical reaction of this compound with an amine, where the carbonyl carbon is labeled with ¹³C.

| Reactant | Product | Analytical Technique | Observation | Mechanistic Implication |

| (R)-2-phenylpropionyl-¹³C-chloride | (R)-N-alkyl-2-phenylpropionamide-¹³C-amide | ¹³C NMR | A signal corresponding to the labeled amide carbonyl carbon is observed. | Confirms the direct reaction at the carbonyl center. |

| (R)-2-phenylpropionyl-¹³C-chloride | (R)-N-alkyl-2-phenylpropionamide-¹³C-amide | Mass Spectrometry | The molecular ion peak of the product shows an increase of 1 mass unit. | Confirms the incorporation of the ¹³C label into the product. |

These examples demonstrate the utility of isotopic labeling in providing unambiguous evidence for reaction mechanisms and the tracing of atoms throughout a chemical transformation.

Q & A

Basic: What is the standard synthetic methodology for preparing (R)-2-phenylpropionyl chloride?

Answer:

The most common method involves refluxing (R)-2-phenylpropionic acid with thionyl chloride (SOCl₂) in chloroform. The reaction is monitored via IR spectroscopy until the characteristic carbonyl absorption peak of the acid chloride appears between 1780–1815 cm⁻¹ , replacing the carboxylic acid peak (~1700 cm⁻¹). The solvent is evaporated under reduced pressure to yield the product as a pale yellow oil, typically achieving >90% yield . Immediate use is recommended due to its hydrolytic instability.

Advanced: How can synthesis be optimized to improve enantiomeric purity?

Answer:

Enantiomeric purity can be enhanced by:

- Using chiral auxiliaries or catalysts during the acid chloride formation.

- Employing low-temperature conditions (-20°C) to minimize racemization.

- Purifying intermediates via fractional distillation or chromatography before chlorination. For example, a study achieved 51% yield of a related sulfonamide derivative after rigorous recrystallization . Advanced techniques like chiral HPLC or polarimetry should validate purity.

Basic: What spectroscopic methods confirm the identity of this compound?

Answer:

- IR Spectroscopy : A sharp peak at 1780–1815 cm⁻¹ confirms the C=O stretch of the acid chloride .

- ¹H/¹³C NMR : The chiral center (R-configuration) induces distinct splitting patterns. For instance, the methyl group adjacent to the carbonyl appears as a doublet (~δ 1.6 ppm in ¹H NMR).

- Mass Spectrometry : Molecular ion peaks at m/z 168.0 (M⁺) align with the molecular formula C₉H₉ClO.

Advanced: How do researchers resolve contradictions in reported reaction yields or by-products?

Answer:

Discrepancies often arise from:

- Impurity in starting materials : Use HPLC-grade (R)-2-phenylpropionic acid to avoid side reactions.

- Moisture exposure : Strict anhydrous conditions (e.g., molecular sieves) prevent hydrolysis.

- Temperature control : Overheating during reflux (>80°C) may degrade the product. A case study showed that reducing reaction time from 24 hr to 6 hr minimized decomposition, improving yield by 15% .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Use engineering controls (fume hoods) and PPE (nitrile gloves, goggles).

- Monitor airborne concentrations with real-time sensors (e.g., PID detectors).

- Immediate decontamination of spills with alkaline solutions (e.g., 5% NaOH) neutralizes the acid chloride. Emergency showers/eye washes must be accessible .

Advanced: How can researchers safely manage its reactive by-products (e.g., HCl gas)?

Answer:

- Trap HCl gas using scrubbers filled with NaOH solution.

- Conduct reactions in sealed systems with pressure-relief valves.

- Post-reaction, quench residual SOCl₂ with ice-cold ethanol to prevent exothermic reactions. A 2022 study reported zero gas leaks using a dual-trap system .

Basic: What are its primary applications in organic synthesis?

Answer:

- Chiral building block : Used to synthesize enantiopure amides, esters, and β-lactams.

- Peptide coupling : Activates carboxylic acids in SPPS (solid-phase peptide synthesis).

- Pharmaceutical intermediates : Key in producing NSAIDs like ibuprofen derivatives .

Advanced: How is it employed in stereoselective heterocyclic chemistry?

Answer:

It facilitates asymmetric synthesis of azetidin-2-ones (β-lactams) via Staudinger reactions. In one protocol, this compound reacted with imines under kinetic control to yield β-lactams with 98% enantiomeric excess (ee) . Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance stereocontrol .

Basic: What storage conditions prevent degradation?

Answer:

Store under inert gas (argon) at -20°C in amber glass vials. Desiccants (silica gel) must be present to avoid moisture. Stability tests show <5% decomposition over 30 days under these conditions .

Advanced: Can computational modeling predict its stability under varying conditions?

Answer:

Yes. Molecular dynamics simulations using Gaussian 16 revealed that hydrolysis rates double at 25°C compared to 0°C. QSPR models correlate shelf life with solvent polarity (logP = 2.1), aiding in solvent selection for long-term storage .

Basic: How is enantiomeric purity assessed post-synthesis?

Answer:

- Chiral HPLC : Use a Chiralpak® IC column with hexane:isopropanol (95:5) to resolve enantiomers (retention time: 8.2 min for R-form).

- Optical Rotation : [α]ᴅ²⁵ = +42.5° (c = 1, CHCl₃) confirms the R-configuration .

Advanced: Why do literature reports vary in reaction outcomes for derivatives like 2-phenylpropionamides?

Answer:

Variations stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.